

In-Depth Technical Guide to the Health and Safety of Reactive Orange 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Orange 16**

Cat. No.: **B082518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling the reactive azo dye, **Reactive Orange 16**. The information is intended to support risk assessments and the implementation of appropriate safety protocols in a laboratory setting. This document summarizes key toxicological data, outlines experimental methodologies, and describes the potential mechanisms of toxicity.

Chemical and Physical Properties

Reactive Orange 16 is a sulfonated reactive azo dye. Its chemical structure and properties are fundamental to understanding its reactivity and potential health effects.

Property	Value
Chemical Name	Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatoxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate
CAS Number	12225-83-1
Molecular Formula	C ₂₀ H ₁₇ N ₃ Na ₂ O ₁₁ S ₃
Molecular Weight	617.54 g/mol
Appearance	Orange to dark red powder
Solubility	Soluble in water

Toxicological Data

Reactive Orange 16 is classified as a hazardous substance and presents several health risks upon exposure. The primary hazards are related to irritation and sensitization.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Acute Toxicity

Specific quantitative data for acute toxicity of **Reactive Orange 16** is not readily available in the public domain. However, for many organic pigments and dyes, the acute oral LD50 in rats is greater than 2000 mg/kg, which is the threshold for classification as "harmful by ingestion" under EU legislation.[\[5\]](#) One safety data sheet for **Reactive Orange 16** states that it is not classified as "harmful by ingestion" due to a lack of corroborating animal or human evidence.[\[1\]](#)[\[2\]](#)

Irritation

Skin Irritation: **Reactive Orange 16** is classified as a skin irritant.[\[2\]](#)[\[3\]](#)[\[4\]](#) It can cause inflammation of the skin upon contact and may worsen pre-existing dermatitis.[\[1\]](#)[\[2\]](#) Entry into the bloodstream through cuts or abrasions may lead to systemic effects.[\[1\]](#)[\[2\]](#)

Eye Irritation: **Reactive Orange 16** is classified as causing serious eye irritation.[\[2\]](#)[\[3\]](#)[\[4\]](#) Contact can lead to eye damage in some individuals.[\[1\]](#)[\[2\]](#)

Respiratory Irritation: Inhalation of the dust form of **Reactive Orange 16** can cause respiratory irritation.[\[1\]](#) Long-term exposure to respiratory irritants may lead to airway diseases.[\[1\]\[2\]](#)

Quantitative data from specific Draize tests for skin and eye irritation for **Reactive Orange 16** are not publicly available.

Sensitization

Skin Sensitization: **Reactive Orange 16** is a known skin sensitizer.[\[2\]](#)[\[3\]](#)[\[4\]](#) Contact allergies can manifest as contact eczema.[\[2\]](#) The pathogenesis of contact eczema involves a cell-mediated (T lymphocytes) immune reaction of the delayed type.[\[2\]](#)

Respiratory Sensitization: Inhalation of **Reactive Orange 16** may cause sensitization by inhalation.[\[1\]](#)[\[2\]](#) Occupational exposure to reactive dyes is a known cause of occupational asthma, which is an IgE-mediated hypersensitivity reaction.[\[6\]](#) The airborne dye molecules can act as haptens.[\[6\]](#)

Quantitative data from Local Lymph Node Assays (LLNA) (e.g., EC3 values) or Guinea Pig Maximization Tests (GPMT) for **Reactive Orange 16** are not publicly available.

Cytotoxicity

Studies on other reactive dyes have shown cytotoxic effects on human cell lines. For example, some reactive dyes have demonstrated cytotoxicity on human keratinocyte (HaCaT) cell lines, with IC₅₀ values ranging from 155 µg/ml to 278 µg/ml.[\[7\]](#) It is reasonable to assume that **Reactive Orange 16** may exhibit similar cytotoxic potential.

Genotoxicity and Carcinogenicity

Safety data sheets for **Reactive Orange 16** state that it shall not be classified as germ cell mutagenic or carcinogenic.[\[3\]](#)

Experimental Protocols

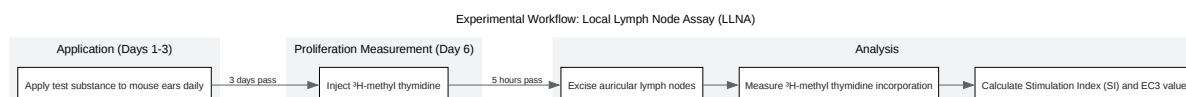
The following are generalized protocols for key toxicological assessments relevant to the hazards of **Reactive Orange 16**.

Skin Irritation: In Vivo (Rabbit)

This protocol is based on the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion.

- Test Animals: Healthy young adult albino rabbits are used.
- Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
- Application: A 0.5 g amount of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.
- Exposure: The test substance is left in place for 4 hours.
- Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any remaining test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema. The Primary Irritation Index (P.I.I.) is calculated from these scores.

[Click to download full resolution via product page](#)


Workflow for In Vivo Skin Irritation Testing

Skin Sensitization: Local Lymph Node Assay (LLNA)

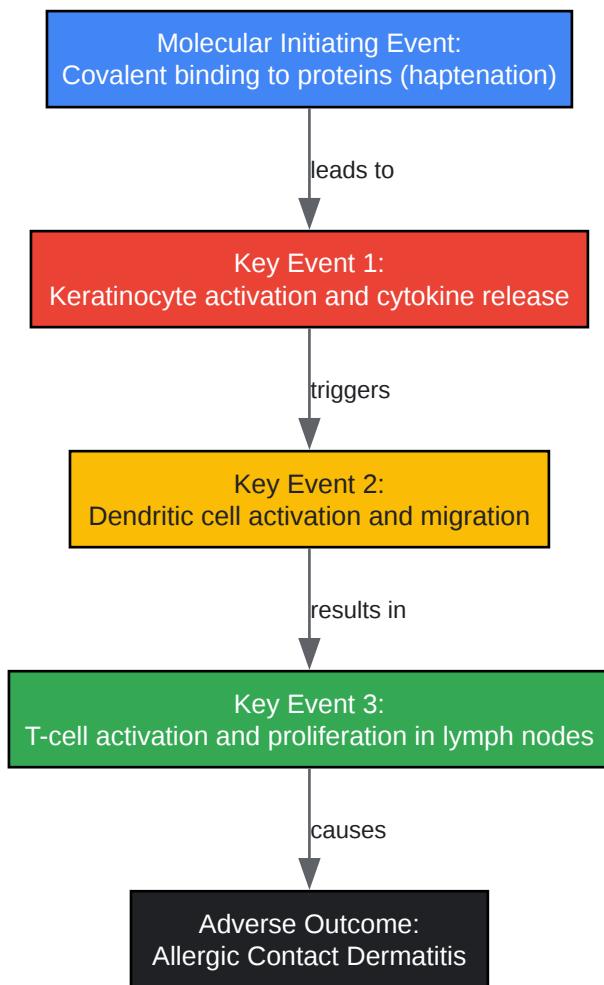
This protocol is a summary of the OECD Test Guideline 429 for Skin Sensitization.

- Test Animals: Mice (CBA/Ca or CBA/J strain) are used.

- Application: The test substance, dissolved or suspended in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days. A control group is treated with the vehicle alone.
- Proliferation Measurement: On day 6, the mice are injected intravenously with a solution of ^{3}H -methyl thymidine.
- Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
- Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ^{3}H -methyl thymidine is measured by β -scintillation counting.
- Calculation: The stimulation index (SI) is calculated for each test group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 . The EC3 value (the estimated concentration of the test substance required to produce an SI of 3) can be calculated to indicate the potency of the sensitizer.[8]

[Click to download full resolution via product page](#)

Workflow for the Local Lymph Node Assay


Mechanisms of Toxicity and Signaling Pathways

The precise signaling pathways activated by **Reactive Orange 16** that lead to its toxic effects have not been fully elucidated. However, based on the known reactivity of reactive dyes and the general mechanisms of chemical-induced irritation and sensitization, the following pathways are likely involved.

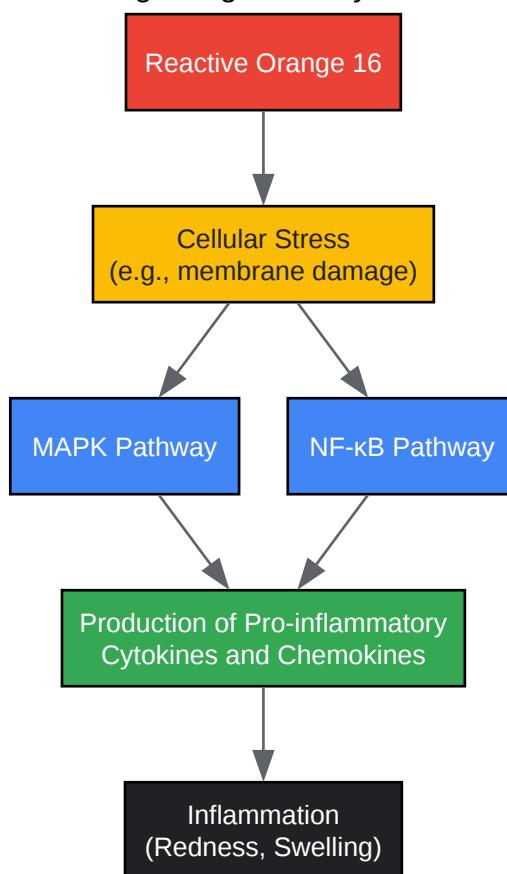
Skin and Respiratory Sensitization

The sensitization process for reactive dyes is understood within the framework of an Adverse Outcome Pathway (AOP). The molecular initiating event is the covalent binding of the electrophilic dye molecule (a hapten) to endogenous proteins in the skin or respiratory tract, forming a hapten-protein conjugate. This is recognized as foreign by the immune system, triggering a cascade of events.

Adverse Outcome Pathway for Skin Sensitization

[Click to download full resolution via product page](#)

AOP for Skin Sensitization by Reactive Dyes


For respiratory sensitization, the hapten-protein conjugate is recognized by B-cells, leading to the production of specific IgE antibodies. Upon re-exposure, these IgE antibodies, bound to

mast cells, are cross-linked by the allergen, triggering the release of inflammatory mediators and causing the symptoms of asthma.[6]

Irritation

The mechanism of skin and eye irritation by chemicals often involves the activation of sensory nerves and the release of pro-inflammatory mediators. Reactive chemicals like **Reactive Orange 16** can directly damage cell membranes and proteins, leading to cell stress and the activation of intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. Activation of these pathways results in the production and release of inflammatory cytokines and chemokines, leading to the clinical signs of irritation (redness, swelling, and pain).

Inferred Signaling Pathway for Irritation

[Click to download full resolution via product page](#)

Inferred Signaling Pathway for Irritation

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of **Reactive Orange 16**, strict adherence to safety protocols is essential.

Engineering Controls:

- Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

Personal Protective Equipment:

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[1\]](#)
- Skin Protection:
 - Wear a lab coat or overalls.
 - Use gloves that are resistant to the chemical. Suitable materials include nitrile rubber, neoprene, or butyl rubber.[\[1\]](#)
- Respiratory Protection: If there is a risk of inhaling dust, a particulate respirator (e.g., N95) should be used.[\[1\]](#)

Hygiene Measures:

- Avoid all personal contact, including inhalation.[\[1\]](#)[\[2\]](#)
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[3\]](#)

- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek medical attention.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Reactive Orange 16 is a hazardous chemical that requires careful handling to mitigate the risks of skin and eye irritation, and skin and respiratory sensitization. While specific quantitative toxicological data for this compound is limited, the available information and data from similar reactive dyes underscore the importance of using appropriate engineering controls and personal protective equipment. Understanding the potential mechanisms of toxicity, particularly the haptenation process leading to sensitization, is crucial for developing and implementing effective safety protocols in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com [carlroth.com]
- 4. Reactive Orange 16 SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdc.org.uk [sdc.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Health and Safety of Reactive Orange 16]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082518#health-and-safety-considerations-for-handling-reactive-orange-16]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com